3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate
Description
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is fused with a furan-2-carboxylate moiety. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-13-21(14-6-9-17(26-2)20(11-14)27-3)22(24)16-8-7-15(12-19(16)29-13)30-23(25)18-5-4-10-28-18/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHSWAZPXDBQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one. This intermediate is then reacted with furan-2-carboxylic acid chloride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may help in scavenging free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the furan-2-carboxylate moiety but shares the chromen-4-one core structure.
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate group instead of the furan-2-carboxylate moiety.
Uniqueness
The presence of the furan-2-carboxylate moiety in 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate imparts unique chemical and biological properties that distinguish it from similar compounds. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound belonging to the chromenone derivatives. Its unique structure, characterized by a chromenone core fused with a furan-2-carboxylate moiety, imparts significant biological activities that are of interest in pharmacological research.
The compound has notable chemical properties that facilitate its biological activity. Key characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C20H19NO6 |
| Molecular Weight | 365.37 g/mol |
| Boiling Point | 550.4 ± 50.0 °C (Predicted) |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) |
| pKa | -1.63 ± 0.70 (Predicted) |
These properties suggest a stable compound with potential for various interactions within biological systems.
Biological Activities
Research has identified several biological activities associated with this compound:
1. Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies show that it can scavenge free radicals effectively, contributing to cellular protection against damage caused by reactive oxygen species (ROS) .
2. Anti-inflammatory Effects
In vitro studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . This action suggests potential therapeutic applications in treating inflammatory diseases.
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes (AChE and BChE), which are important targets in the treatment of Alzheimer's disease. It showed moderate inhibitory activity with IC50 values indicating its potential as a multi-target-directed ligand against neurodegenerative conditions .
4. Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties, particularly against breast cancer cell lines such as MCF-7. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
Several studies have explored the biological activities of similar compounds, providing insights into the mechanisms and effectiveness of this compound:
- Anti-Alzheimer's Properties : A study evaluated benzofuran-based compounds for their ability to inhibit cholinesterases and β-secretase, revealing that modifications in the phenolic structure could enhance activity against these enzymes .
- Cytotoxicity Assessments : Research on related chromone derivatives demonstrated varying levels of cytotoxicity against cancer cell lines, suggesting structural modifications could optimize therapeutic efficacy .
The biological activities of this compound are likely mediated through multiple mechanisms:
- Enzyme Interaction : Binding to active sites on enzymes such as COX and cholinesterases alters their function.
- Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, improving radical scavenging efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
